2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
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Overview
Description
ISOBUTYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a molecular formula of C31H34N2O3 . This compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
Chemical Reactions Analysis
ISOBUTYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Scientific Research Applications
The scientific research applications of ISOBUTYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE are diverse and include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOBUTYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to ISOBUTYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE include other hydrazone derivatives and cyclohexane carboxylates. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
Phenylhydrazones: Compounds with a phenyl group attached to the hydrazone linkage.
Cyclohexane carboxylates: Compounds with various substituents on the cyclohexane ring and carboxylate group.
Properties
Molecular Formula |
C31H34N2O3 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-methylpropyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H34N2O3/c1-22(2)21-36-30(34)28-26(23-13-7-4-8-14-23)19-31(3,35)20-27(28)32-33-29(24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,22,26,28,35H,19-21H2,1-3H3/b32-27+ |
InChI Key |
JVOVXAZRZDOUNA-QVAGMWBUSA-N |
Isomeric SMILES |
CC(C)COC(=O)C\1C(CC(C/C1=N\N=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)COC(=O)C1C(CC(CC1=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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